Morpholinium, 4-ethyl-4-tetradecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholinium, 4-ethyl-4-tetradecyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a quaternary ammonium salt, which is synthesized by the reaction of tetradecylamine with morpholine. Morpholinium, 4-ethyl-4-tetradecyl- has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of Morpholinium, 4-ethyl-4-tetradecyl- varies depending on its application. In medicine, this compound has been shown to disrupt the cell membrane of bacteria, leading to cell death. In agriculture, Morpholinium, 4-ethyl-4-tetradecyl- has been shown to inhibit the growth of plant pathogens by disrupting their cell membranes. In materials science, this compound has been shown to reduce surface tension by adsorbing onto the surface of liquids.
Biochemical and Physiological Effects:
Morpholinium, 4-ethyl-4-tetradecyl- has been shown to have minimal biochemical and physiological effects on living organisms. In studies conducted on animals, this compound has been shown to have low toxicity and does not accumulate in the body. However, further studies are needed to determine the long-term effects of exposure to this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Morpholinium, 4-ethyl-4-tetradecyl- in lab experiments include its low cost, high yield, and unique properties. This compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. However, the limitations of using Morpholinium, 4-ethyl-4-tetradecyl- in lab experiments include its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on Morpholinium, 4-ethyl-4-tetradecyl-. One potential area of research is the development of new antibiotics based on the antimicrobial properties of this compound. Another area of research is the use of Morpholinium, 4-ethyl-4-tetradecyl- as a surfactant in the development of new materials. Additionally, further studies are needed to determine the long-term effects of exposure to this compound on living organisms.
Synthesemethoden
The synthesis of Morpholinium, 4-ethyl-4-tetradecyl- involves the reaction of tetradecylamine with morpholine. The reaction takes place in the presence of a strong acid catalyst, such as sulfuric acid. The product is then separated and purified using various methods, including recrystallization and column chromatography. The yield of the reaction is typically high, making this synthesis method a cost-effective and efficient way to produce Morpholinium, 4-ethyl-4-tetradecyl-.
Wissenschaftliche Forschungsanwendungen
Morpholinium, 4-ethyl-4-tetradecyl- has been studied extensively for its potential applications in various scientific fields. In medicine, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. In agriculture, Morpholinium, 4-ethyl-4-tetradecyl- has been studied for its potential use as a pesticide, due to its ability to inhibit the growth of plant pathogens. In materials science, this compound has been studied for its potential use as a surfactant, due to its ability to reduce surface tension.
Eigenschaften
CAS-Nummer |
139072-42-7 |
---|---|
Produktname |
Morpholinium, 4-ethyl-4-tetradecyl- |
Molekularformel |
C20H42NO+ |
Molekulargewicht |
312.6 g/mol |
IUPAC-Name |
4-ethyl-4-tetradecylmorpholin-4-ium |
InChI |
InChI=1S/C20H42NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-21(4-2)17-19-22-20-18-21/h3-20H2,1-2H3/q+1 |
InChI-Schlüssel |
NZQJPWUERLLYCX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC[N+]1(CCOCC1)CC |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+]1(CCOCC1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.